molecular formula C24H28N8O2S B2972822 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 850914-78-2

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2972822
CAS No.: 850914-78-2
M. Wt: 492.6
InChI Key: PSRGTGGVLXSYJY-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Alkylation reactions to introduce the dimethyl groups.
  • Thiolation to attach the 4-methylpyrimidin-2-yl group.
  • Piperazine ring formation and subsequent phenylation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the pyrimidine or piperazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione are investigated for their therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with various substitutions on the purine ring. Examples include:

  • Caffeine (1,3,7-trimethylxanthine)
  • Theobromine (3,7-dimethylxanthine)
  • Theophylline (1,3-dimethylxanthine)

Uniqueness

What sets 1,3-dimethyl-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

IUPAC Name

1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O2S/c1-17-9-10-25-22(26-17)35-16-15-32-19-20(28(2)24(34)29(3)21(19)33)27-23(32)31-13-11-30(12-14-31)18-7-5-4-6-8-18/h4-10H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRGTGGVLXSYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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